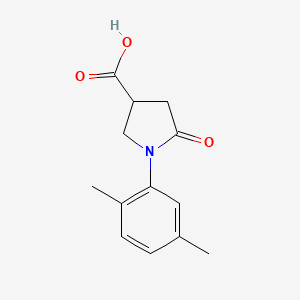

1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Beschreibung

Historical Context and Development

The development of this compound can be traced to the broader historical context of pyrrolidine chemistry research that has evolved significantly over the past several decades. Pyrrolidine derivatives have been recognized for their therapeutic potential since the early investigations into nitrogen-containing heterocycles, with many medicinal compounds containing pyrrole and pyrrolidine moieties demonstrating diverse biological activities. The specific synthesis of substituted pyrrolidine-3-carboxylic acid derivatives gained momentum through the development of organocatalytic enantioselective reactions, particularly Michael addition reactions that enabled the concise synthesis of highly enantiomerically enriched compounds.

The evolution of synthetic methodologies for pyrrolidine-3-carboxylic acid derivatives has been marked by significant advances in asymmetric catalysis and stereoselective synthesis approaches. Research has demonstrated that organocatalytic enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes can effectively produce these compounds with high enantiomeric excess. These developments have established a foundation for accessing complex pyrrolidine derivatives with precise stereochemical control, enabling researchers to investigate structure-activity relationships more effectively.

The historical progression of this compound class has been closely linked to advances in understanding heterocyclic compound behavior and reactivity patterns. Early studies on saturated heterocyclic compounds revealed that they behave similarly to acyclic derivatives but with modified steric properties, leading to enhanced interest in their potential applications. The recognition that unstrained unsaturated heterocyclic compounds of five-membered rings could exhibit unique properties prompted extensive investigation into pyrrolidine systems and their derivatives.

Chemical Classification and Nomenclature

This compound belongs to the class of organic compounds known as pyrrolidines, which are characterized by containing a pyrrolidine ring structure. The pyrrolidine ring represents a five-membered saturated aliphatic heterocycle containing one nitrogen atom and four carbon atoms, classified under the broader category of organoheterocyclic compounds. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid.

The Chemical Abstracts Service has assigned the registry number 63674-68-0 to this compound, providing a unique identifier for database searches and regulatory purposes. Alternative nomenclature systems reference the compound as 3-Pyrrolidinecarboxylic acid, 1-(2,5-dimethylphenyl)-5-oxo-, reflecting the systematic naming approach that emphasizes the pyrrolidine core structure. The molecular descriptor file number MFCD00469835 serves as an additional identifier in chemical databases and supplier catalogs.

The Simplified Molecular Input Line Entry System representation O=C(C(C1)CN(C2=CC(C)=CC=C2C)C1=O)O provides a linear notation for the compound's structure, facilitating computational analysis and database searches. This notation clearly indicates the presence of the pyrrolidine ring system, the carboxylic acid functionality, and the dimethylphenyl substituent that collectively define the compound's chemical identity.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its representative structure that embodies key principles of nitrogen-containing cyclic compounds. Heterocyclic compounds have been recognized as constituting approximately half of all known natural organic compounds, with nitrogen-containing variants playing particularly important roles in biological systems. The pyrrolidine core structure provides a saturated five-membered ring system that exhibits unique reactivity patterns compared to its aromatic counterparts such as pyrrole.

Pyrrolidine derivatives demonstrate remarkable versatility in synthetic transformations, serving as important intermediates for the construction of more complex molecular architectures. The presence of the carboxylic acid group at the 3-position of the pyrrolidine ring creates opportunities for further functionalization through amide formation, ester synthesis, and other carboxyl-directed reactions. Research has shown that the acid group at the beta-position of the pyrrolidine ring plays a crucial role in catalytic processes, particularly in directing stereoselectivity in carbon-carbon bond formation reactions.

The compound's structural features make it an excellent model system for studying the behavior of substituted pyrrolidines in various chemical environments. The 2,5-dimethylphenyl substituent introduces steric and electronic effects that can influence the compound's reactivity, stability, and biological activity. This substitution pattern provides insights into how aromatic substitution affects the properties of heterocyclic systems, contributing to the broader understanding of structure-property relationships in medicinal chemistry.

The integration of multiple functional groups within a single molecular framework exemplifies the complexity achievable in heterocyclic chemistry. The combination of the nitrogen-containing ring, aromatic substituent, and carboxylic acid functionality creates a compound with potential for diverse interactions and transformations, making it valuable for both fundamental research and applied applications.

Current Research Landscape

The current research landscape surrounding this compound and related compounds reflects a dynamic field with multiple areas of active investigation. Recent studies have focused on the synthesis and biological activity characterization of novel pyrrolidine derivatives, with particular emphasis on their anticancer properties and antimicrobial activities. Research has demonstrated that compounds bearing the 5-oxopyrrolidine-3-carboxylic acid core structure can exhibit significant biological activities, making them attractive targets for pharmaceutical development.

Contemporary synthetic methodology development has concentrated on improving the efficiency and selectivity of pyrrolidine derivative synthesis. Advanced organocatalytic approaches have enabled researchers to achieve high levels of enantioselectivity in the formation of pyrrolidine-3-carboxylic acid derivatives, with some methods yielding products with 97% enantiomeric excess. These developments have important implications for the preparation of optically active compounds for biological evaluation and potential therapeutic applications.

The exploration of structure-activity relationships has emerged as a critical research direction, with investigators examining how different substitution patterns on the pyrrolidine ring and aromatic components affect biological activity. Studies have shown that specific hydrazone derivatives of related compounds exhibit selective cytotoxicity against cancer cell lines, with some compounds demonstrating particular effectiveness against melanoma and prostate adenocarcinoma cells. These findings highlight the potential for rational drug design based on the pyrrolidine-3-carboxylic acid scaffold.

Computational chemistry approaches have become increasingly important in understanding the properties and behavior of these compounds. Molecular modeling studies provide insights into conformational preferences, binding interactions, and reactivity patterns that guide experimental design and optimization efforts. The integration of theoretical and experimental approaches has accelerated the discovery and development of new pyrrolidine derivatives with enhanced properties.

The current research emphasis on green chemistry and sustainable synthesis methods has also influenced pyrrolidine chemistry research. Investigators are developing more environmentally friendly synthetic routes and exploring the use of renewable starting materials for the preparation of these compounds. This focus aligns with broader trends in pharmaceutical and chemical manufacturing toward more sustainable practices.

Eigenschaften

IUPAC Name |

1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-3-4-9(2)11(5-8)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCROVTQLKXLIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387664 | |

| Record name | 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801681 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63674-68-0 | |

| Record name | 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- 2,5-Dimethylaniline serves as the aromatic amine precursor.

- Itaconic acid or itaconic acid derivatives provide the backbone for pyrrolidinone ring formation.

- The initial step involves condensation of 2,5-dimethylaniline with itaconic acid under reflux conditions, often in aqueous or alcoholic media with acid catalysis (e.g., sulfuric acid) to promote cyclization.

Cyclization and Ring Closure

- The condensation product undergoes intramolecular cyclization to form the 5-oxopyrrolidine ring.

- Cyclization conditions typically involve heating under reflux in solvents such as propan-2-ol or water.

- Acid catalysts (e.g., H₂SO₄ or HCl) are used to facilitate ring closure and improve yields.

- Alternative catalysts such as Lewis acids (e.g., ZnCl₂) or palladium complexes have been explored to enhance diastereoselectivity and reduce side reactions.

Esterification and Hydrazide Formation (Optional)

- The carboxylic acid group can be esterified using methanol and sulfuric acid to form methyl esters, which serve as intermediates for further functionalization.

- Hydrazide derivatives are prepared by reacting the ester with hydrazine hydrate under reflux in propan-2-ol, enabling subsequent heterocyclic ring formation or derivatization.

Substituent Modifications on the Phenyl Ring

- The 2,5-dimethyl substitution pattern is introduced via the aniline starting material.

- Additional functionalization (e.g., halogenation, nitration) can be performed post-synthesis on the aromatic ring if required, using reagents such as HCl/hydrogen peroxide for chlorination or nitric acid for nitration.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| Condensation | 2,5-Dimethylaniline + Itaconic acid, reflux in water or propan-2-ol, H₂SO₄ catalyst | Formation of intermediate amide or acid precursor |

| Cyclization | Heating under reflux, acid catalysis (HCl, H₂SO₄) | Pyrrolidinone ring closure, yield optimization |

| Esterification | Methanol, H₂SO₄, room temperature | Conversion to methyl ester for further derivatization |

| Hydrazide formation | Hydrazine hydrate, reflux in propan-2-ol | Precursor for heterocyclic derivatives |

| Aromatic substitution (optional) | HCl + H₂O₂ (chlorination), HNO₃ (nitration) | Functional group introduction on phenyl ring |

Analytical Characterization Post-Synthesis

-

- Characteristic absorption bands for carboxylic acid (broad 2500–3300 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups.

X-ray Crystallography (if crystalline samples are obtained):

- Provides stereochemical confirmation and diastereomeric ratios in derivatives.

Research Findings and Notes on Preparation

- The choice of acid catalyst significantly affects yield and purity; sulfuric acid is common but can cause side reactions, while Lewis acids or palladium catalysts may improve selectivity.

- Solvent choice influences reaction kinetics and product stability; propan-2-ol is frequently used for reflux steps due to its polarity and boiling point.

- Temperature control is critical during cyclization to avoid decomposition or racemization.

- The esterification step facilitates purification and further chemical modifications, such as hydrazide formation for heterocyclic synthesis.

- Aromatic substitution patterns on the phenyl ring (e.g., 2,5-dimethyl) influence the electronic environment and can affect biological activity, thus precise control during synthesis is essential.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other functional groups.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects on A549 human lung adenocarcinoma cells. The compounds demonstrated structure-dependent activity, with some derivatives showing higher efficacy than standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of Selected Derivatives

| Compound | IC50 (µM) | Cell Line | Comparison Drug |

|---|---|---|---|

| Compound A | 25 | A549 | Cisplatin (30) |

| Compound B | 15 | A549 | Cisplatin (30) |

| Compound C | >100 | HSAEC1-KT | - |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have shown that certain derivatives can effectively inhibit the growth of multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Compound A | 32 | Klebsiella pneumoniae |

| Compound B | 64 | Pseudomonas aeruginosa |

| Compound C | >128 | Escherichia coli |

Case Studies

- Anticancer Study : A recent investigation into the structure-activity relationship of various substituted 5-oxopyrrolidine derivatives revealed that modifications at the phenyl ring significantly influenced cytotoxicity against A549 cells. The study compared these new compounds against established anticancer agents and found promising results for several candidates .

- Antimicrobial Screening : Another study focused on the antimicrobial efficacy of these compounds against clinically significant strains. The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting their potential as lead compounds in antibiotic development .

Wirkmechanismus

The mechanism of action of 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2,5-Dimethylphenyl)-2-pyrrolidinone: Similar structure but lacks the carboxylic acid group.

1-(2,5-Dimethylphenyl)-3-pyrrolidinone: Similar structure with a different position of the ketone group.

1-(2,5-Dimethylphenyl)-4-pyrrolidinone: Similar structure with the ketone group at a different position.

Uniqueness

1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of both the 2,5-dimethylphenyl group and the carboxylic acid group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential pharmacological properties. It belongs to a class of pyrrolidine derivatives that have shown promise in various biological activities, including anticancer and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring with a carboxylic acid functional group, which is critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells indicated that this compound reduces cell viability in a dose-dependent manner. The cytotoxic effects were compared to standard chemotherapeutic agents such as cisplatin.

Table 1: Anticancer Activity of this compound

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | A549 | 100 | 66 |

| Cisplatin | A549 | 10 | 50 |

The results indicate that the compound has a potent cytotoxic effect on cancer cells while exhibiting relatively lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored, particularly against Gram-positive bacteria and drug-resistant fungal pathogens. In vitro screening revealed that certain derivatives possess structure-dependent antimicrobial activity.

Table 2: Antimicrobial Activity of Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | <64 |

| This compound | Escherichia coli | >128 |

These findings suggest that while the compound shows promise against certain pathogens, its efficacy may vary significantly depending on the specific bacterial strain.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of neuropeptide Y (NPY) receptor interactions. NPY plays a crucial role in various physiological processes including appetite regulation and stress response. The inhibition of NPY receptors may contribute to the observed anticancer and appetite-modulating effects.

Case Studies

A notable study highlighted the use of this compound in preclinical models for obesity treatment. The administration of the compound led to reduced food intake and weight loss in animal models, indicating its potential as an anti-obesity agent through modulation of NPY signaling pathways.

Q & A

Q. What are the established synthetic routes for 1-(2,5-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

The compound is synthesized via a condensation reaction between 2,5-dimethylaniline and itaconic acid in refluxing aqueous medium. Subsequent steps include esterification (methanol/H₂SO₄) and hydrazide formation for derivatization. Purification involves acid-base extraction (pH adjustment to isolate the carboxylic acid) and recrystallization. Alternative routes may use brominated intermediates for cyclocondensation with thioamides to introduce heterocyclic moieties .

Q. Which analytical methods are critical for structural confirmation and purity assessment?

Q. How is the compound typically functionalized for biological studies?

Esterification (e.g., methyl esters) or carbohydrazide formation enables further derivatization. Reactions with aromatic aldehydes or diketones yield Schiff bases or heterocyclic adducts, enhancing bioactivity potential .

Advanced Research Questions

Q. How can reaction yields be improved during cyclocondensation with α-bromoacyl intermediates?

Optimize solvent choice (acetic acid for faster kinetics vs. acetone for milder conditions), adjust stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde), and monitor reaction progress via TLC. Refluxing in acetic acid at 60°C for 8–12 hours achieves >75% yield for thiazole derivatives .

Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

Q. What strategies mitigate low solubility in aqueous bioassay systems?

Q. How do structural modifications (e.g., halogenation) influence bioactivity?

Q. What are the key challenges in scaling up synthesis from milligram to gram quantities?

- Purification bottlenecks : Replace recrystallization with column chromatography (silica gel, ethyl acetate/hexane gradients) for higher recovery.

- Intermediate stability : Store hydrazide derivatives under nitrogen to prevent oxidation .

Data Analysis & Contradictions

Q. How should conflicting cytotoxicity results between 2D and 3D cell models be interpreted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.